molecular formula C27H32N2O5 B15006709 N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide

N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide

Katalognummer: B15006709
Molekulargewicht: 464.6 g/mol
InChI-Schlüssel: QLCMWBJFOYYIPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide is a complex organic compound that features a unique structure combining an adamantane core with a trimethoxybenzamido group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is reacted with 4-aminophenyladamantane-1-carboxamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the amide group would produce an amine .

Wissenschaftliche Forschungsanwendungen

N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound’s adamantane core provides rigidity and stability, while the trimethoxybenzamido group can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4,5-Trimethoxybenzamide: Shares the trimethoxybenzamido group but lacks the adamantane core.

    Adamantane derivatives: Compounds like amantadine and rimantadine, which have similar adamantane cores but different functional groups.

Uniqueness

N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide is unique due to its combination of an adamantane core with a trimethoxybenzamido group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Eigenschaften

Molekularformel

C27H32N2O5

Molekulargewicht

464.6 g/mol

IUPAC-Name

N-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]adamantane-1-carboxamide

InChI

InChI=1S/C27H32N2O5/c1-32-22-11-19(12-23(33-2)24(22)34-3)25(30)28-20-4-6-21(7-5-20)29-26(31)27-13-16-8-17(14-27)10-18(9-16)15-27/h4-7,11-12,16-18H,8-10,13-15H2,1-3H3,(H,28,30)(H,29,31)

InChI-Schlüssel

QLCMWBJFOYYIPX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.